molecular formula C15H12FN5O B11272558 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11272558
M. Wt: 297.29 g/mol
InChI Key: YVZRKFZDPCVOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that features a fluorophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-[3-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
  • 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)phenyl]acetamide

Uniqueness

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole ring’s ability to mimic carboxylate groups makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and receptor modulators.

Biological Activity

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse scientific studies.

  • Molecular Formula : C16_{16}H15_{15}FN4_{4}O
  • Molecular Weight : 300.32 g/mol
  • Structure : The compound features a fluorophenyl group and a tetrazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Cytotoxicity Studies

A study conducted on different derivatives of phenylacetamide, including this compound, demonstrated significant cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. The findings are summarized in the table below:

CompoundCell LineIC50_{50} (μM)Reference Drug IC50_{50} (μM)
This compoundPC35240 (Imatinib)
This compoundMCF-710098 (Imatinib)

These results indicate that while the compound exhibits lower activity than imatinib, it still shows promise as a potential anticancer agent, particularly with modifications to its structure enhancing efficacy against specific cancer types .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly in the G0/G1 phase, which inhibits cancer cell proliferation.
  • Differentiation Induction : The compound may also induce differentiation in certain cancer cell types, contributing to its overall anticancer activity .

Case Studies

Several case studies have examined the biological activity of this compound and its derivatives:

  • Prostate Cancer Study : In vitro tests revealed that derivatives with nitro substitutions exhibited stronger cytotoxicity compared to those with methoxy groups. This suggests that electronic effects from substituents play a crucial role in the compound's activity .
  • Breast Cancer Analysis : A comparative study against MCF-7 cells indicated that structural modifications could enhance the potency of phenylacetamide derivatives. The most effective compounds were noted for their ability to induce apoptosis more effectively than standard treatments .

Properties

Molecular Formula

C15H12FN5O

Molecular Weight

297.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H12FN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22)

InChI Key

YVZRKFZDPCVOGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.